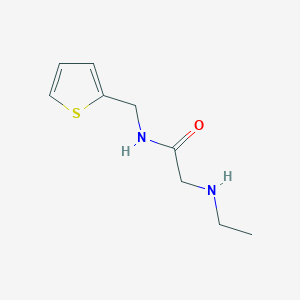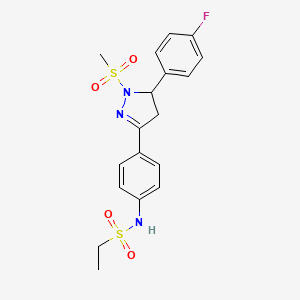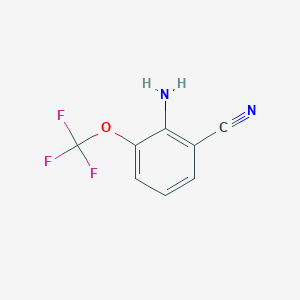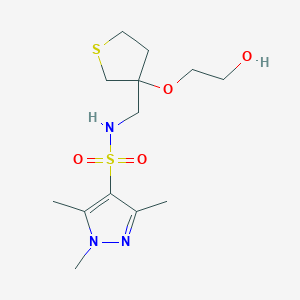
8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as DAC-017, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one involves the inhibition of various signaling pathways such as the PI3K/AKT pathway, the NF-κB pathway, and the MAPK pathway. This compound also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and inhibiting cell cycle progression. This compound also has neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Advantages and Limitations for Lab Experiments
One advantage of using 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one in lab experiments is its high potency and selectivity. This compound has been shown to have a higher potency and selectivity compared to other compounds with similar structures. However, one limitation of using this compound in lab experiments is its low solubility in water, which may require the use of organic solvents.
Future Directions
For research on 8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one include studying its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties. Additionally, studies on the toxicity and safety of this compound are needed to determine its potential as a therapeutic agent.
Synthesis Methods
8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is synthesized by reacting 4-(2,5-dimethylphenyl)piperazine-1-carbonyl chloride with 8-allyl-3-hydroxy-2H-chromen-2-one in the presence of a base such as triethylamine. The resulting compound is purified by column chromatography to obtain the final product.
Scientific Research Applications
8-allyl-3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-4-6-19-7-5-8-20-16-21(25(29)30-23(19)20)24(28)27-13-11-26(12-14-27)22-15-17(2)9-10-18(22)3/h4-5,7-10,15-16H,1,6,11-14H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNABJSKJNCKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)

![[(1S)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2392684.png)


![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)


![2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one](/img/structure/B2392693.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)
![N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/no-structure.png)


